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Compound of Interest

Compound Name:
Mal-NH-PEG2-CH2CH2COOPFP

ester

Cat. No.: B3099001 Get Quote

An in-depth analysis of the heterobifunctional crosslinker, Mal-NH-PEG2-CH2CH2COOPFP
ester, is crucial for its effective application in bioconjugation, drug delivery, and diagnostics.

This guide provides a detailed overview of its chemical structure, properties, and a generalized

protocol for its use in creating stable conjugates, targeting researchers, scientists, and drug

development professionals.

Chemical Structure and Functional Moieties
Mal-NH-PEG2-CH2CH2COOPFP ester is a heterobifunctional crosslinker designed to connect

two different molecules, typically biomolecules, through specific chemical reactions. Its

structure consists of three key components: a maleimide group, a pentafluorophenyl (PFP)

ester group, and a flexible polyethylene glycol (PEG) spacer.

Maleimide Group: This functional group selectively reacts with sulfhydryl (thiol, -SH) groups,

most commonly found on cysteine residues within proteins and peptides. The reaction

proceeds via a Michael addition, forming a stable thioether bond under mild conditions (pH

6.5-7.5).

Pentafluorophenyl (PFP) Ester: This is a highly reactive acylating agent that readily reacts

with primary and secondary amines, such as the N-terminus of a protein or the side chain of

lysine residues. The reaction forms a stable amide bond. PFP esters are known for their high

reactivity and relative stability to hydrolysis compared to other activated esters like N-

hydroxysuccinimide (NHS) esters.
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PEG2 Spacer: The central part of the linker is a hydrophilic spacer arm composed of two

ethylene glycol units. This PEG spacer enhances the solubility of the crosslinker and the

resulting conjugate in aqueous buffers, reduces the potential for aggregation, and provides

spatial separation between the conjugated molecules, which can help preserve their

biological activity.

Physicochemical and Reactivity Data
The properties of Mal-NH-PEG2-CH2CH2COOPFP ester are summarized below. This data is

essential for designing and executing conjugation experiments, calculating molar ratios, and

understanding the characteristics of the resulting conjugate.

Property Value

Molecular Formula C20H17F5N2O6

Molecular Weight 492.35 g/mol

Spacer Arm Length 10.9 Å

Appearance White to off-white solid

Solubility
Soluble in DMF, DMSO, and other organic

solvents

Purity Typically ≥95% by NMR/LC-MS

Maleimide Reactivity Targets Sulfhydryls (-SH) at pH 6.5-7.5

PFP Ester Reactivity Targets Amines (-NH2) at pH 7.0-9.0

Experimental Protocol: Two-Step Bioconjugation
This section outlines a generalized two-step protocol for conjugating a sulfhydryl-containing

molecule (Molecule A, e.g., a protein with free cysteines) to an amine-containing molecule

(Molecule B, e.g., a small molecule drug, peptide, or oligonucleotide).

Materials Required:

Molecule A (containing -SH groups)
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Molecule B (containing -NH2 groups)

Mal-NH-PEG2-CH2CH2COOPFP ester

Reaction Buffers:

Phosphate Buffered Saline (PBS) or similar, pH 6.5-7.5 (for maleimide reaction)

Phosphate or Borate Buffer, pH 7.0-9.0 (for PFP ester reaction)

Quenching Reagents: L-cysteine or β-mercaptoethanol (for maleimide), Tris or glycine (for

PFP ester)

Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

Desalting columns or dialysis equipment for purification

Methodology:

Step 1: Reaction of PFP Ester with Amine-Containing Molecule B

Preparation: Dissolve Molecule B in a suitable reaction buffer (pH 7-9). If Molecule B is not

soluble in aqueous buffer, it can be dissolved in an organic solvent like DMSO first and then

added to the buffer.

Crosslinker Addition: Prepare a fresh stock solution of Mal-NH-PEG2-CH2CH2COOPFP
ester in anhydrous DMSO or DMF. Add the crosslinker solution to the solution of Molecule B

at a calculated molar excess (typically 5-20 fold excess of linker over Molecule B).

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at

4°C with gentle stirring.

Purification: Remove the excess, unreacted crosslinker from the newly formed Maleimide-

activated Molecule B. This is a critical step and can be achieved using a desalting column,

dialysis, or chromatography (e.g., HPLC). The purified product is now Maleimide-PEG2-

MoleculeB.

Step 2: Reaction of Maleimide-activated Molecule B with Sulfhydryl-Containing Molecule A
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Preparation: Dissolve Molecule A (e.g., a protein) in a suitable reaction buffer (pH 6.5-7.5). If

the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, pre-treat

it with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.

Conjugation: Immediately add the purified Maleimide-PEG2-MoleculeB from Step 1 to the

solution of Molecule A. A typical molar ratio is 1.5 to 10 moles of the maleimide-activated

molecule per mole of the sulfhydryl-containing molecule.

Incubation: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C

under gentle agitation.

Quenching: (Optional but recommended) Add a small molecule thiol like L-cysteine to the

reaction mixture to quench any unreacted maleimide groups.

Final Purification: Purify the final conjugate (MoleculeA-S-PEG2-MoleculeB) from unreacted

components using methods such as size exclusion chromatography (SEC), affinity

chromatography, or dialysis.

Characterization: Characterize the final conjugate using appropriate techniques like SDS-

PAGE, mass spectrometry (MS), and functional assays to confirm successful conjugation

and determine the conjugation ratio.

Visualizations
The following diagrams illustrate the chemical structure and the experimental workflow for

using this crosslinker.
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Step 1: Activation of Amine-Molecule

Step 2: Conjugation to Thiol-Molecule
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(Remove excess linker)
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Maleimide-PEG2-MoleculeB

Incubate
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To cite this document: BenchChem. [Mal-NH-PEG2-CH2CH2COOPFP ester chemical
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3099001#mal-nh-peg2-ch2ch2coopfp-ester-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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